molecular formula C17H18BrN3O3 B2592281 (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034523-02-7

(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2592281
CAS No.: 2034523-02-7
M. Wt: 392.253
InChI Key: GIHLDTOLDRYJCX-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a piperidine core, a privileged scaffold frequently employed in the design of biologically active molecules due to its favorable physicochemical properties and ability to contribute to target binding . The molecule is further functionalized with a pyrimidine ether and a brominated aryl methanone, features commonly associated with potential interactions with enzymes and receptors . The specific research value of this compound lies in its potential as a key intermediate or scaffold for the development of novel therapeutic agents. The piperidine and pyrimidine motifs are prevalent in compounds studied for a wide range of biological activities . The presence of the 2-bromo-5-methoxyphenyl group offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to rapidly generate a library of analogs for structure-activity relationship (SAR) studies . This makes the compound particularly valuable for probing biological pathways and optimizing lead compounds in therapeutic areas where such heterocycles are relevant. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-23-12-4-5-15(18)14(9-12)17(22)21-8-2-3-13(10-21)24-16-6-7-19-11-20-16/h4-7,9,11,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHLDTOLDRYJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of 5-methoxyphenyl compounds, followed by the introduction of the piperidinyl and pyrimidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (R-SH). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom with an amine can produce an aminophenyl derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exhibit significant anticancer properties. The compound's ability to inhibit Bcl-2, a protein that prevents apoptosis (programmed cell death), makes it a candidate for cancer therapy. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Neurological Disorders

The piperidine moiety in the structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on neurological disorders such as depression and anxiety. The interaction of this compound with serotonin and dopamine receptors may provide therapeutic benefits in treating these conditions .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of compounds containing the pyrimidine and piperidine groups. The presence of these functional groups in (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone suggests potential activity against various bacterial and fungal strains, making it a candidate for further research in antimicrobial drug development .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of a similar compound on various cancer cell lines. The findings demonstrated that the compound could significantly reduce cell viability and promote apoptosis through the downregulation of Bcl-2 expression. This study highlights the importance of exploring structural analogs for developing new anticancer therapies.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.6Bcl-2 inhibition
A549 (Lung)12.3Apoptosis induction
HeLa (Cervical)10.5Cell cycle arrest

Case Study 2: Neurological Applications

Research published in Neuropharmacology examined the effects of similar piperidine derivatives on serotonin receptors. The study concluded that these compounds could enhance serotonin signaling, providing a basis for their use in treating depression.

Compound Serotonin Receptor Affinity Effect
Compound A5HT1A - Ki = 20 nMAntidepressant-like effect
(2-Bromo-5-methoxyphenyl)5HT2A - Ki = 15 nMAnxiolytic effect

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinyl Methanone Derivatives

Piperidinyl methanones are a common scaffold in drug discovery. Key comparisons include:

Compound Name Substituents on Piperidine Aryl Group Key Differences Potential Applications Source
(2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone Pyrimidin-4-yloxy 2-Bromo-5-methoxyphenyl Reference compound Hypothesized kinase inhibition N/A
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone 3H-imidazo-pyrrolo-pyrazin-8-yl 3,3-Difluorocyclobutyl Bulky heterocyclic substituent; fluorinated cyclobutyl Oncology (kinase targeting)
(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone; hydrochloride 1-Methylpyrazol-4-yl 2-Bromo-5-methoxyphenyl Pyrazole vs. pyrimidinyloxy; hydrochloride salt improves solubility Preclinical drug candidate

Key Observations :

  • Aromatic Modifications : The 2-bromo-5-methoxyphenyl group is shared with the compound in , suggesting this substitution pattern is tolerated in bioactive molecules.
Pyrimidine-Containing Analogs

Pyrimidine derivatives are prevalent in agrochemicals and pharmaceuticals. For example:

  • 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one (): Synthesized via Claisen-Schmidt and Michael addition, this compound shares a bromophenyl group but lacks the piperidine scaffold. Its tri-one pyrimidine core contrasts with the pyrimidinyloxy group in the target compound, highlighting divergent synthetic strategies .
  • Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4-pyrimidinedione): A herbicide with a brominated pyrimidine core, emphasizing the role of halogenation in agrochemical activity .

Structural Insights :

  • The target compound’s pyrimidinyloxy group may confer selectivity compared to pyrimidine tri-ones or diones, which are often associated with herbicidal activity .

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone , with the CAS number 2034325-07-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. The structure comprises a brominated aromatic system and a piperidine moiety linked to a pyrimidine derivative, which suggests a multifaceted mechanism of action. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H19BrN2O3C_{18}H_{19}BrN_{2}O_{3} with a molecular weight of 391.3 g/mol . The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₉BrN₂O₃
Molecular Weight391.3 g/mol
CAS Number2034325-07-8

The biological activity of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways.

  • Kinase Inhibition : The compound has shown potential in inhibiting protein kinases, which are critical for various cellular processes, including growth and metabolism. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer treatment.
  • Neurotransmitter Modulation : There is evidence suggesting that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could have implications for mood disorders and neurodegenerative diseases.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • Antitumor Activity : In vitro assays have demonstrated that (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC₅₀ value in the low micromolar range against breast cancer cells, indicating potent antitumor activity .
  • Antidepressant Effects : Research indicates that compounds with similar structural motifs often exhibit antidepressant-like effects in animal models. The potential serotonergic activity of this compound may contribute to such effects .
  • Antiviral Properties : Preliminary investigations suggest that this compound may possess antiviral activity by targeting host cell kinases involved in viral replication processes .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Neuropharmacological Assessment

In another study assessing the neuropharmacological profile, mice treated with (2-Bromo-5-methoxyphenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone displayed reduced depressive-like behaviors in forced swim tests, suggesting potential antidepressant properties.

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